O-Acetyl Lacosamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-Acetyl Lacosamide is a chemical compound commonly used in the pharmaceutical industry as an antiepileptic drug . It is a derivative of Lacosamide, a medication used to treat partial-onset seizures in adults . The compound is usually administered orally, either as a tablet or a solution, and is absorbed quickly into the bloodstream .

Molecular Structure Analysis

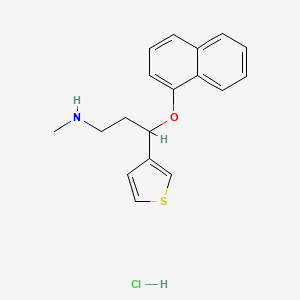

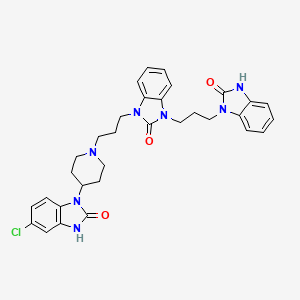

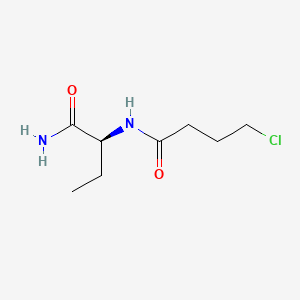

O-Acetyl Lacosamide has a molecular weight of 278.304 and a molecular formula of C14H18N2O4 . Its structure includes an acetamide derivative .Physical And Chemical Properties Analysis

O-Acetyl Lacosamide has a density of 1.2±0.1 g/cm3 . Its boiling point is 572.8±50.0 °C at 760 mmHg . The compound has a flash point of 300.2±30.1 °C . The solubility of O-Acetyl Lacosamide in water is relatively low, but it is soluble in organic solvents like ethanol, methanol, and DMSO .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

“®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate” is a derivative of acetamide and belongs to the class of organic compounds known as N-substituted alpha-amino acids . It has the potential to be used in pharmaceuticals . For instance, it is known as “O-Acetyl Lacosamide” in the pharmaceutical industry .

Anticonvulsant Applications

As “O-Acetyl Lacosamide”, it is an anticonvulsant that is FDA approved for the treatment of partial-onset seizures . The precise mechanism by which lacosamide exerts its antiepileptic effects in humans remains to be fully elucidated .

Neurological Research

This compound is used in neurological research, particularly in the study of voltage-gated sodium channels . In vitro electrophysiological studies have shown that lacosamide selectively enhances slow inactivation of these channels, resulting in stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing .

Building Block for Organic Compounds

“®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate” can serve as a building block for creating other complex organic compounds . This makes it valuable in various fields of research and development.

Gene Studies

The compound can be used in gene knockout studies. Midiprep kits are utilized for generating knockout constructs, which are essential for targeted gene disruption experiments .

Molecular Cloning

Midiprep kits are valuable for amplifying DNA fragments for subsequent cloning into larger vectors. This is particularly useful for constructing recombinant DNA molecules and generating libraries of DNA fragments for various downstream applications .

Mecanismo De Acción

Target of Action

It is thought to act by modifying immune processes that are believed to be responsible for the pathogenesis of certain conditions .

Mode of Action

It is thought to act by modifying immune processes . The exact mechanism of action remains to be clarified .

Biochemical Pathways

It is known that all acetate, regardless of the source, must be converted to acetyl coenzyme a (acetyl-coa), which is carried out by enzymes known as acyl-coa short-chain synthetases .

Pharmacokinetics

It is known that acetate is a major end product of bacterial fermentation of fiber in the gut and is rapidly absorbed by intestinal mucosa .

Result of Action

It is known that acetate acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, acetate acts as a key regulatory agent through which cells respond to changing physiological conditions, nutrient and oxygen deprivation, and other signals and stressors .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-10(17)16-13(9-20-11(2)18)14(19)15-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,15,19)(H,16,17)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGUKRMTHAVMFN-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC(=O)C)C(=O)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC(=O)C)C(=O)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1318777-54-6 |

Source

|

| Record name | (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1318777546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-(ACETYLAMINO)-3-(ACETYLOXY)-N-(PHENYLMETHYL)PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87H9H8J9TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of identifying and characterizing (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate in the context of Lacosamide drug development?

A1: The research paper focuses on identifying and characterizing impurities generated during Lacosamide synthesis []. Understanding the presence and formation of impurities like (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate is crucial for several reasons.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)